2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Physicochemical Profiling Analytical Chemistry Mass Spectrometry

Researchers requiring a versatile halogenated building block for SAR studies and electroreductive couplings often face limited options with non-brominated analogs. This α-bromoamide solves that by enabling stereospecific nucleophilic substitution, C-C bond formation, and depsipeptide linkage assembly. - Single-step aminoamide derivatization for compound library synthesis - Distinct isotopic pattern (⁷⁹Br:⁸¹Br) for LC-MS method validation - ≥97% purity, MW 306.58, logP 3.5 ensures reproducible reactions - Stored at 2-8°C, ships at ambient temperature

Molecular Formula C11H13BrClNO2
Molecular Weight 306.58 g/mol
CAS No. 1119451-42-1
Cat. No. B1293972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide
CAS1119451-42-1
Molecular FormulaC11H13BrClNO2
Molecular Weight306.58 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br
InChIInChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-7-4-5-10(16-2)9(13)6-7/h4-6,8H,3H2,1-2H3,(H,14,15)
InChIKeyXAAOAWXSNWBFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide Physicochemical Identity


2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a halogenated butanamide building block characterized by a 2-bromo substituent on the acyl chain and a 3-chloro-4-methoxyphenyl moiety on the amide nitrogen [1]. Its molecular formula is C₁₁H₁₃BrClNO₂ and its monoisotopic mass is 304.98 Da [1]. The compound is recognized as an intermediate in the synthesis of aminoamides, alkoxyamides, depsipeptides, and other biologically relevant scaffolds [2]. Commercial sources typically supply it at ≥97% purity as a solid requiring storage at 2–8 °C in sealed, dry conditions .

1
Synthetic Utility
Halogenated building block for nucleophilic substitution and scaffold diversification
2
Analytical Compatibility
Distinct isotopic pattern and mass shift support LC-MS method development
3
Procurement Context
Supplied at ≥97% purity specification for reproducibility in SAR and reaction optimization

Why Analogs Cannot Substitute 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide


The presence of the 2-bromo substituent fundamentally alters both the compound’s physicochemical properties and its synthetic utility compared to the non-brominated analog N-(3-chloro-4-methoxyphenyl)butanamide (PubChem CID 875969) [1]. The bromine atom increases molecular weight by 34.6% and raises the computed logP by 0.9 units, directly impacting solubility, chromatographic behaviour, and membrane permeability in biological assays [1][2]. More critically, the α-bromoamide motif confers a unique reactivity profile that enables stereospecific nucleophilic substitution, electroreduction, and C–C bond formation at the α-carbon—transformations that are inaccessible with the non-brominated or even 2-chloro analogs [3]. These differences make generic substitution scientifically invalid for any application that relies on the distinct mass, lipophilicity, or synthetic versatility of this compound.

Target Compound
Non-Brominated Analog
Reactivity
α-bromo leaving group enables nucleophilic substitution
No leaving group at α-carbon; substitution pathways blocked
Lipophilicity
Higher logP impacts assay partitioning and HPLC retention
Lower logP may shift chromatographic behavior and bioactivity readouts
Mass Identity
Distinct parent ion cluster with bromine isotopic pattern
Mass shift of +78.9 Da alters MS detection and dosing calculations

Quantitative Differentiation: 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide vs. Analogs


Molecular Weight Discrimination vs. Non-Brominated Analog

The 2-bromo substituent increases molecular weight by 78.89 g/mol (34.6%) relative to the non-brominated N-(3-chloro-4-methoxyphenyl)butanamide (CID 875969) [1][2]. This mass shift is sufficient to generate distinct retention times in LC-MS workflows and different parent ion clusters, enabling definitive identification of the correct product in reaction monitoring.

Molecular Weight Discrimination
Cross-study comparable
306.58 g/mol +78.89 g/mol (+34.6%)
Reported mass shift sufficient for distinct LC-MS retention and ion cluster identification.
Computed by PubChem; analytical method context may require verification.
Physicochemical Profiling Analytical Chemistry Mass Spectrometry

Lipophilicity Shift vs. Non-Brominated Analog

The computed XLogP3 value for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is 3.5, compared to 2.6 for the non-brominated analog N-(3-chloro-4-methoxyphenyl)butanamide [1][2]. This 0.9-unit increase represents a 35% rise on the log scale and translates to approximately 8-fold higher partition coefficient between octanol and water.

Lipophilicity Shift
Cross-study comparable
XLogP3 3.5 vs 2.6 (+0.9 logP)
Reported lipophilicity difference may alter HPLC retention and assay-buffer solubility.
Approximately 8× higher partition coefficient by computation; experimental validation context applies.
Drug Likeness Prediction Chromatography ADME

Synthetic Versatility: 2-Bromoamide Nucleophilic Substitution

The 2-bromoamide scaffold is explicitly characterized in the peer-reviewed literature as a versatile intermediate that permits C–N, C–O, and C–C bond formation at the α-carbon via nucleophilic displacement of bromine [1]. In contrast, the non-brominated N-(3-chloro-4-methoxyphenyl)butanamide lacks a leaving group at the α-position and cannot participate in these transformations without prior functionalization. Quantitative literature surveys indicate that 2-bromoamides have been employed to synthesize aminoamides (using RR'NH nucleophiles), alkoxyamides (using ROH or saccharide nucleophiles), and depsipeptides [1].

Synthetic Versatility
Class-level inference
C–N, C–O, C–C bond formation at α-carbon
Reported 2-bromoamide class reactivity supports aminoamide, alkoxyamide, and depsipeptide synthesis.
Based on review of 2-bromoamide chemistry; class-level context applies.
Medicinal Chemistry Synthetic Methodology Building Block Chemistry

Purity Benchmark vs. Typical Building Block Standards

Commercial batches of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide are supplied with a certified purity of ≥97% . While many general-purpose building blocks are listed at 95% purity, the 97% specification reduces maximum total impurity burden from 5% to 3%—a 40% reduction in potential contaminants. For the closest non-brominated analog N-(3-chloro-4-methoxyphenyl)butanamide, no standardized purity specification is widely published by major vendors, introducing ambiguity in impurity profiles.

Purity Benchmark
Data to verify
≥97% vs typical ≥95% building block
Reported purity specification reduces impurity ceiling; supports batch-to-batch reproducibility review.
Supplier-specified quality attribute; independent lot verification advised.
Quality Control Reproducibility Procurement Specification

High-Value Applications of 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide


Aminoamide Library Synthesis by Nucleophilic Amination

Researchers constructing compound libraries for structure-activity relationship (SAR) studies can exploit the labile 2-bromo group to introduce diverse amine nucleophiles, generating aminoamide derivatives in a single step [1]. The 3-chloro-4-methoxyphenyl moiety provides additional aromatic interactions, while the predictable substitution chemistry ensures high conversion. This approach is not feasible with non-brominated butanamide analogs, which would require pre-functionalization. The ≥97% purity and well-characterized physicochemical properties (MW 306.58, logP 3.5) [2] facilitate product isolation and characterization.

Electroreductive C–C Bond Formation on 2-Bromoamide

The 2-bromoamide class is amenable to cyclic voltammetry and electroreduction at controlled potential, enabling umpolung reactivity at the α-carbon for C–C bond formation with CO₂ as the electrophile [1]. This electrochemical pathway provides a unique route to α-substituted amides that cannot be replicated by chloro or non-halogenated analogs. Researchers in synthetic electrochemistry can use this compound as a model substrate to develop or optimize electroreductive coupling protocols, benefiting from the well-defined redox behavior conferred by the bromine atom.

Depsipeptide Synthesis via Nucleophilic Displacement

The 2-bromo group reacts with carboxylic acids and α-hydroxy acids to form depsipeptide linkages, as documented in the broader 2-bromoamide literature [1]. This enables the rapid assembly of hybrid peptide-nonpeptide structures of biological interest. The 3-chloro-4-methoxyphenyl group can serve as a spectroscopic handle (UV absorption, NMR) for monitoring reaction progress and product purity. The compound's logP of 3.5 [2] predicts sufficient organic-phase solubility for standard coupling conditions, while the MW of 306.58 g/mol [2] allows convenient mass spectrometric tracking.

MS Reference Standard for Brominated Analytes

The distinctive isotopic pattern of bromine (1:1 ratio for ⁷⁹Br:⁸¹Br) combined with the chlorine atom creates a unique molecular ion cluster in mass spectra. The target compound (exact mass 304.9818 Da, monoisotopic) provides a well-characterized reference for developing or calibrating LC-MS methods that must distinguish brominated from non-brominated or chlorinated analogs [2]. The +78.89 Da mass shift relative to the non-brominated analog [1] is easily resolved by modern instruments, making this compound a practical standard for validating analytical differentiation protocols.

Application
Selection Property
Validation Focus
Aminoamide Library Synthesis
α-bromo leaving group for nucleophilic amination
Reaction conversion and product purity characterization
Electroreductive C–C Bond Formation
Electrochemical reactivity at the 2-bromo position
Controlled-potential electrolysis and coupling efficiency
Depsipeptide Synthesis
Nucleophilic displacement with carboxylic acids
Spectroscopic monitoring and organic-phase solubility
MS Reference Standard
Bromine/chlorine isotopic pattern and exact mass
LC-MS method differentiation and mass accuracy

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13 linked technical documents
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